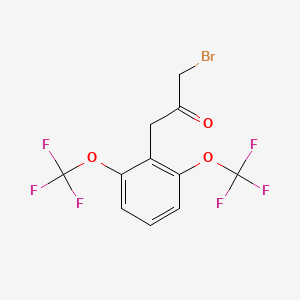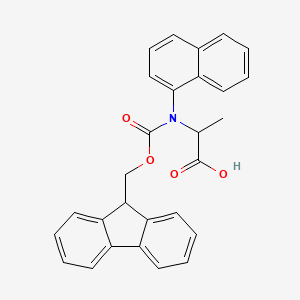![molecular formula C10H9ClF3NO3 B14072607 methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate](/img/structure/B14072607.png)
methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with (2R)-2-hydroxypropanoic acid methyl ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving steps such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology
In biological research, methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate may be studied for its potential effects on biological systems. It could be used in the development of new pharmaceuticals or as a tool for studying biochemical pathways.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structure suggests that it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of agrochemicals, polymers, or other materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups may play a role in binding to enzymes or receptors, influencing their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}acetate
- Methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}butanoate
- Methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pentanoate
Uniqueness
Compared to similar compounds, methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate may exhibit unique reactivity and stability due to the specific arrangement of its functional groups. The presence of the trifluoromethyl group can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H9ClF3NO3 |
|---|---|
Poids moléculaire |
283.63 g/mol |
Nom IUPAC |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypropanoate |
InChI |
InChI=1S/C10H9ClF3NO3/c1-5(9(16)17-2)18-8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3 |
Clé InChI |
JLFCJTBZUJWSNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)OC1=C(C=C(C=N1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




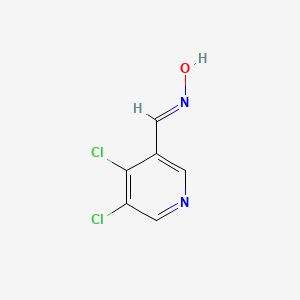
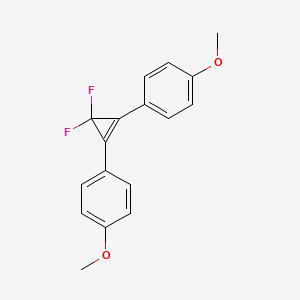
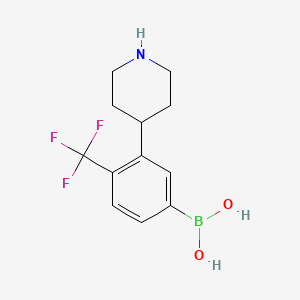
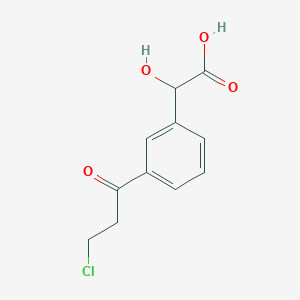
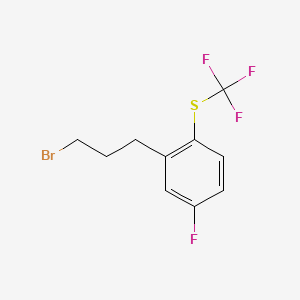
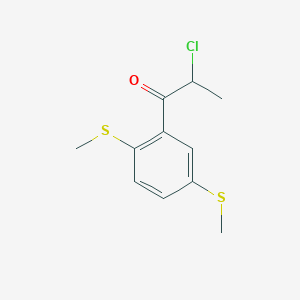
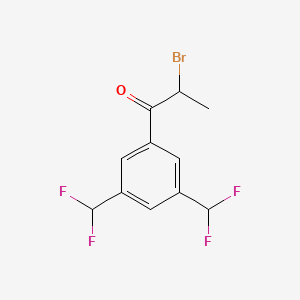


![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)
